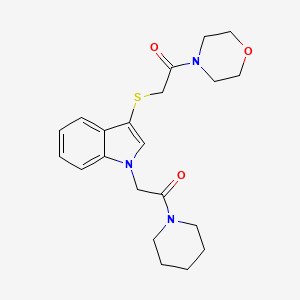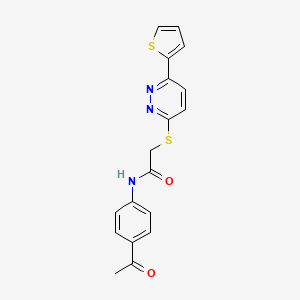![molecular formula C20H17ClN4O2 B11286256 N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286256.png)
N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (let’s call it Compound X for brevity) is a complex organic compound with a fascinating structure. It belongs to the pyrrolopyrimidine family and exhibits intriguing biological properties. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with appropriate precursors, such as 2-chlorobenzaldehyde and 1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2,4(3H,4H)-dione.
Benzyl Group Introduction: React 2-chlorobenzaldehyde with the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2,4(3H,4H)-dione under suitable conditions to introduce the benzyl group.
Oxidation and Cyclization: Oxidize the intermediate to form the 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide core. Cyclization occurs during this step.
N-Methylation: Introduce the N-methyl groups at positions 1 and 9.
Final Chlorination: Finally, chlorinate the benzyl group to obtain Compound X.
Industrial Production:: While the industrial-scale production details are proprietary, the synthesis likely involves efficient and scalable methods to meet demand.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form the 4-oxo derivative.
Reduction: Reduction of the carbonyl group may yield the corresponding dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine.
Substitution: The chlorobenzyl group is susceptible to substitution reactions.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are used.
Major Products: The major products include the fully cyclized compound and its derivatives.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated as a potential anticancer agent due to its CDK2 inhibitory activity.
Biological Research: Used in cell-based assays to study cell cycle progression and apoptosis.
Chemistry: Serves as a scaffold for designing novel compounds with specific biological activities.
Mechanism of Action
The exact mechanism of Compound X remains an active area of research. It likely interacts with cellular targets involved in cell cycle regulation and proliferation pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique pyrrolopyrimidine scaffold. Similar compounds include other CDK inhibitors, such as pyrazolo[3,4-d]pyrimidines , pyrrolo[2,3-d]pyrimidines , and related derivatives . Compound X’s distinct structure sets it apart.
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-6-5-9-25-17(12)23-18-14(20(25)27)10-16(24(18)2)19(26)22-11-13-7-3-4-8-15(13)21/h3-10H,11H2,1-2H3,(H,22,26) |
InChI Key |
UWTCEAPVKAQCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11286178.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B11286194.png)

![3-(4-ethylphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11286198.png)

![2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B11286212.png)
![2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11286222.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11286236.png)

![1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11286249.png)
![3-(4-chlorophenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11286264.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286270.png)
